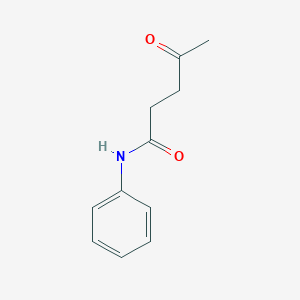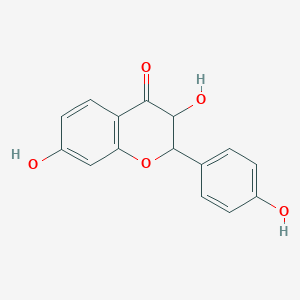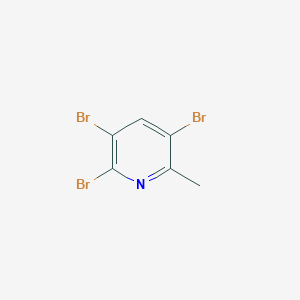
Pyrromethene 546
Overview
Description
Mechanism of Action
Target of Action
Pyrromethene 546 is primarily used as a fluorescent probe . It localizes to polar lipids in cells, specifically staining lipid droplets . This makes it a valuable tool for labeling cellular neutral lipid contents in both live and fixed cell applications .
Mode of Action
The compound works by absorbing light at a specific wavelength (493 nm) and then re-emitting it at a longer wavelength (519 nm) . This property is utilized in fluorescence microscopy to visualize the distribution of lipids within cells .
Pharmacokinetics
Its solubility in various solvents has been documented . For instance, it has a solubility of 120 mg/liter in methanol .
Result of Action
The primary result of this compound’s action is the visualization of lipid droplets within cells . This can aid in the study of lipid metabolism, cellular energy storage, and other related biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of sorbitol to the solution containing the dye can increase its fluorescence anisotropy and decrease its fluorescence lifetime . This suggests that the compound’s action can be modulated by the chemical environment .
Biochemical Analysis
Biochemical Properties
Pyrromethene 546 has been found to have a potential to be used as a thermal probe to measure the temperature of microfluid . It is known that a dye rotates in its excited state, so to control the molecular rotation of this compound in the excited state, sorbitol is used in the solution . It has been found that adding sorbitol, fluorescence anisotropy increases, fluorescence lifetime decreases .
Cellular Effects
This compound is a lipophilic fluorescent probe that localizes to polar lipids and can be used to label cellular neutral lipid contents and for live and fixed cell applications .
Molecular Mechanism
The molecular mechanism of this compound is based on its fluorescence properties. It is well-known that a dye rotates in its excited state, so to control the molecular rotation of the dye in the excited state, sorbitol is used in the solution . It has been found that adding sorbitol, fluorescence anisotropy increases, fluorescence lifetime decreases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to show larger temperature sensitivity when sorbitol is added . This suggests that the effects of this compound can change over time in laboratory settings, potentially due to its interaction with other molecules in the solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrromethene 546 typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere. The resulting product is purified through column chromatography to obtain the pure dye .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrromethene 546 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the dye with altered fluorescence properties.
Substitution: Substituted pyrromethene derivatives with modified spectral characteristics.
Scientific Research Applications
Pyrromethene 546 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction kinetics.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic assays and as a marker in therapeutic research.
Industry: Applied in the development of optical sensors and laser dyes for various industrial applications.
Comparison with Similar Compounds
Pyrromethene 597: Similar structure with higher temperature sensitivity and fluorescence anisotropy.
Rhodamine 6G: Another fluorescent dye with different spectral properties.
Coumarin 540: A dye with comparable applications but different excitation and emission wavelengths.
Uniqueness of Pyrromethene 546: this compound is unique due to its high fluorescence quantum yield, photostability, and cost-effectiveness. It is three times cheaper than Pyrromethene 597, making it a preferred choice for many applications despite the latter’s superior temperature sensitivity .
Properties
IUPAC Name |
2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJHPEGNOPSARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563812 | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121207-31-6 | |
| Record name | Pyrromethene 546 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121207-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




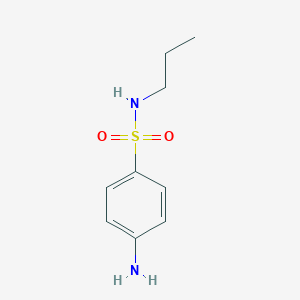
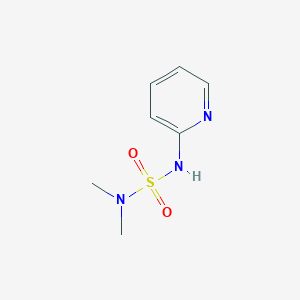
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
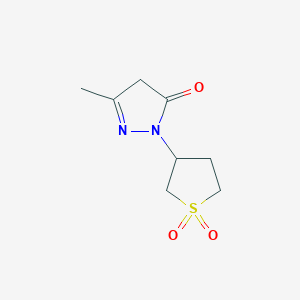
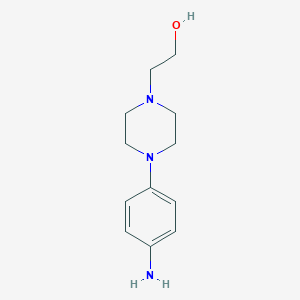

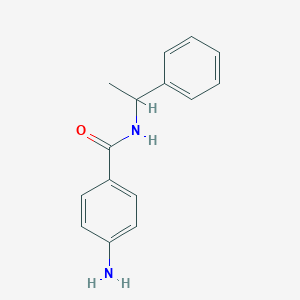
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)

